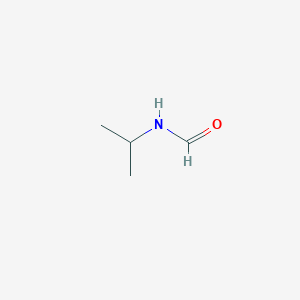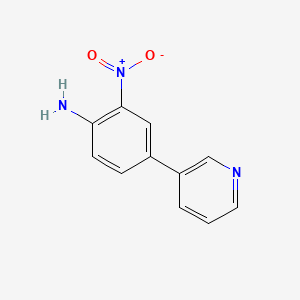
1,6-Naphthyridin-8-ol
Overview
Description
1,6-Naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family, which consists of fused pyridine rings.
Mechanism of Action
Target of Action
1,6-Naphthyridin-8-ol is a pharmacologically active compound with a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Mode of Action
It is known that the compound interacts with its targets in a way that leads to a variety of biological effects . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents, and naphthalene-fused 1,6-naphthyridines act as… .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, reflecting the compound’s wide range of biological activities . A complete correlation of synthesis with biological activity remains elusive .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its wide range of biological activities . For example, it has been shown to have anticancer activity, with effects on different cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Naphthyridin-8-ol can be synthesized through various methods, including traditional and modern synthetic approaches. One common method involves the Skraup reaction, where an aminopyridine and a glycerol derivative are heated in the presence of an oxidizing agent and sulfuric acid . Another approach is the Friedlander condensation, which involves the reaction of 2-aminopyridine with a carbonyl compound under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly and efficient methods such as microwave-assisted synthesis, metal-catalyzed reactions, and multicomponent reactions. These methods offer advantages like shorter reaction times, higher yields, and reduced environmental impact .
Chemical Reactions Analysis
1,6-Naphthyridin-8-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substituting agents: Halogens, alkylating agents .
Major Products Formed: The major products formed from these reactions include various functionalized naphthyridine derivatives, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
1,6-Naphthyridin-8-ol has a wide range of scientific research applications:
Comparison with Similar Compounds
1,6-Naphthyridin-8-ol can be compared with other similar compounds such as:
1,8-Naphthyridine: This isomer has nitrogen atoms in different positions and exhibits distinct biological activities.
1,5-Naphthyridine: Another isomer with unique properties and applications.
Uniqueness: this compound stands out due to its specific arrangement of nitrogen atoms, which imparts unique chemical and biological properties. Its derivatives are particularly noted for their potent anticancer and antimicrobial activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and diverse reactivity make it a valuable building block for the development of new materials and therapeutic agents.
Properties
IUPAC Name |
1,6-naphthyridin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-5-9-4-6-2-1-3-10-8(6)7/h1-5,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFQWQIDXMOZBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2N=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30633800 | |
| Record name | 1,6-Naphthyridin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17057-00-0 | |
| Record name | 1,6-Naphthyridin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30633800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-(Methoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B3048387.png)
![[1-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B3048390.png)









